molecular formula C10H16Cl2O2 B14494057 1,10-Dichlorodecane-2,9-dione CAS No. 65243-80-3

1,10-Dichlorodecane-2,9-dione

Cat. No.: B14494057
CAS No.: 65243-80-3
M. Wt: 239.14 g/mol
InChI Key: LLGZUVLMDSSELZ-UHFFFAOYSA-N
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Description

1,10-Dichlorodecane-2,9-dione is an organic compound with the molecular formula C10H16Cl2O2. It is a chlorinated derivative of decane, featuring two chlorine atoms and two ketone groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,10-Dichlorodecane-2,9-dione can be synthesized through the chlorination of decane-2,9-dione. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1,10-Dichlorodecane-2,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Higher oxidation state compounds, potentially carboxylic acids.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Compounds with different functional groups replacing the chlorine atoms.

Scientific Research Applications

1,10-Dichlorodecane-2,9-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving chlorinated organic compounds and their biological effects.

    Medicine: Research into potential pharmaceutical applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,10-dichlorodecane-2,9-dione involves its interaction with various molecular targets. The chlorine atoms and ketone groups can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, affecting the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,10-Dibromodecane-2,9-dione: Similar structure but with bromine atoms instead of chlorine.

    1,10-Diiododecane-2,9-dione: Contains iodine atoms, leading to different reactivity.

    1,10-Dichlorodecane: Lacks the ketone groups, resulting in different chemical properties.

Uniqueness

1,10-Dichlorodecane-2,9-dione is unique due to the presence of both chlorine atoms and ketone groups, which confer distinct reactivity patterns. This combination allows for a wide range of chemical transformations and applications in various fields.

Properties

CAS No.

65243-80-3

Molecular Formula

C10H16Cl2O2

Molecular Weight

239.14 g/mol

IUPAC Name

1,10-dichlorodecane-2,9-dione

InChI

InChI=1S/C10H16Cl2O2/c11-7-9(13)5-3-1-2-4-6-10(14)8-12/h1-8H2

InChI Key

LLGZUVLMDSSELZ-UHFFFAOYSA-N

Canonical SMILES

C(CCCC(=O)CCl)CCC(=O)CCl

Origin of Product

United States

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